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Compound of Interest

Compound Name: 1-(3-Hydroxyphenyl)ethanol

Cat. No.: B3028610 Get Quote

Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of

1-(3-Hydroxyphenyl)ethanol (CAS No. 2415-09-0), a key intermediate in pharmaceutical

synthesis. Due to the limited availability of published experimental spectra for this specific

compound, this document presents a detailed, predicted spectroscopic profile based on

established principles and data from structurally analogous molecules. This guide is intended

for researchers, scientists, and drug development professionals, offering in-depth

interpretations of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside standardized protocols for data acquisition.

Introduction: The Significance of Spectroscopic
Characterization
1-(3-Hydroxyphenyl)ethanol is a bifunctional molecule featuring both a secondary alcohol and

a phenolic hydroxyl group. This unique structure makes it a valuable building block in the

synthesis of various pharmaceutical agents. Accurate and unambiguous structural confirmation

is paramount in drug development to ensure the identity, purity, and stability of intermediates

and final active pharmaceutical ingredients (APIs). Spectroscopic techniques such as NMR, IR,

and MS are indispensable tools for this purpose, each providing a unique piece of the structural

puzzle.
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This guide addresses the current gap in readily available, consolidated spectroscopic data for

1-(3-Hydroxyphenyl)ethanol. By leveraging data from analogous compounds—namely 1-

phenylethanol, 3-hydroxybenzyl alcohol, and 1-(3-methoxyphenyl)ethanol—we can construct a

highly accurate, predicted spectroscopic profile. This approach not only provides a valuable

reference for scientists working with this molecule but also illustrates the power of structure-

based spectral prediction.

Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-(3-
Hydroxyphenyl)ethanol. These predictions are derived from the analysis of its structural

components and comparison with experimentally obtained data for analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule.

The proton NMR spectrum of 1-(3-Hydroxyphenyl)ethanol is expected to exhibit distinct

signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and

the hydroxyl protons. The chemical shifts are influenced by the electronic effects of the

hydroxyl groups and the aromatic ring.

Table 1: Predicted ¹H NMR Data for 1-(3-Hydroxyphenyl)ethanol (in CDCl₃)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

-CH₃ ~1.45 Doublet (d) 3H ~6.5

-CH(OH) ~4.85 Quartet (q) 1H ~6.5

Ar-OH ~5.0-6.0
Broad Singlet (br

s)
1H N/A

-CH(OH) ~2.0-3.0
Broad Singlet (br

s)
1H N/A

Ar-H (ortho to -

CH(OH))
~6.85 Doublet (d) 1H ~7.8

Ar-H (para to -

CH(OH))
~6.75 Triplet (t) 1H ~7.8

Ar-H (ortho to -

OH)
~7.15 Triplet (t) 1H ~7.8

Ar-H (between

substituents)
~6.95 Singlet (s) 1H N/A

Causality behind Predictions: The methyl protons are predicted as a doublet due to coupling

with the adjacent methine proton. The methine proton, in turn, is split into a quartet by the three

methyl protons. The aromatic protons will show a complex splitting pattern characteristic of a

1,3-disubstituted benzene ring. The hydroxyl protons are expected to be broad singlets and

their chemical shifts can vary significantly with concentration and temperature.

The carbon NMR spectrum will provide information on the number of unique carbon

environments in the molecule.

Table 2: Predicted ¹³C NMR Data for 1-(3-Hydroxyphenyl)ethanol (in CDCl₃)
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

-CH₃ ~25

-CH(OH) ~70

Ar-C (ortho to -CH(OH)) ~114

Ar-C (para to -CH(OH)) ~118

Ar-C (ortho to -OH) ~129

Ar-C (ipso, attached to -CH(OH)) ~147

Ar-C (ipso, attached to -OH) ~157

Ar-C (between substituents) ~113

Causality behind Predictions: The carbon of the methyl group is expected at a high field (low

ppm). The carbon bearing the secondary alcohol group is deshielded by the oxygen and

appears around 70 ppm. The aromatic carbons show a range of chemical shifts influenced by

the electron-donating effects of the two hydroxyl groups. The carbons directly attached to the

oxygen atoms (ipso-carbons) are the most deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 1-(3-Hydroxyphenyl)ethanol
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Wavenumber (cm⁻¹) Functional Group Description

~3600-3200 O-H (Alcohol and Phenol)
Broad, strong absorption due

to hydrogen bonding

~3100-3000 C-H (Aromatic)
Medium to weak, sharp

absorptions

~3000-2850 C-H (Aliphatic) Medium, sharp absorptions

~1600, ~1475 C=C (Aromatic)
Medium to strong, sharp

absorptions

~1250 C-O (Phenol) Strong absorption

~1100 C-O (Secondary Alcohol) Strong absorption

Causality behind Predictions: The most prominent feature will be a very broad and strong O-H

stretching band due to the presence of two hydroxyl groups and extensive hydrogen bonding.

The spectrum will also show characteristic C-H stretches for both aromatic and aliphatic

protons, as well as strong C-O stretching vibrations for the phenolic and alcoholic groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for 1-(3-Hydroxyphenyl)ethanol
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m/z Ion
Predicted Relative
Abundance

138 [M]⁺ Moderate

123 [M - CH₃]⁺ High

120 [M - H₂O]⁺ Moderate

107
[M - CH₃ - H₂O]⁺ or

[HOC₆H₄CH₂]⁺
High

91 [C₇H₇]⁺ Moderate

77 [C₆H₅]⁺ Moderate

Causality behind Predictions: The molecular ion peak [M]⁺ is expected at m/z 138. A common

fragmentation pathway for secondary alcohols is the alpha-cleavage, leading to the loss of a

methyl group to give a stable benzylic cation at m/z 123. Loss of water from the molecular ion

would result in a peak at m/z 120. Further fragmentation of the aromatic ring would lead to

characteristic peaks at m/z 91 and 77.

Experimental Protocols and Workflows
The following sections describe standard methodologies for acquiring the spectroscopic data

discussed above. These protocols are designed to be self-validating and are based on

established best practices in analytical chemistry.

NMR Data Acquisition
Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Hydroxyphenyl)ethanol in
~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as

an internal standard.

¹H NMR Acquisition:

Use a 400 MHz (or higher) NMR spectrometer.

Acquire the spectrum at room temperature.
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Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

This typically requires a larger number of scans (e.g., 1024 or more) due to the lower

natural abundance of ¹³C.

A relaxation delay of 2-5 seconds is common.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and integrating the signals (for ¹H NMR). Reference the chemical shifts to the

TMS signal at 0.00 ppm.

IR Data Acquisition
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent

disk. Alternatively, for a liquid or dissolved sample, Attenuated Total Reflectance (ATR) IR

spectroscopy can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

Use a Fourier Transform Infrared (FTIR) spectrometer.

Record the spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet)

and subtract it from the sample spectrum.

Mass Spectrometry (MS) Data Acquisition
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source. Common techniques for a molecule of this type include Electron
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Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is often introduced

through a gas chromatograph (GC-MS).

Ionization: Bombard the sample with electrons (EI) or use a high voltage to create charged

droplets (ESI) to generate ions.

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizations
Molecular Structure and Atom Numbering
Caption: Structure of 1-(3-Hydroxyphenyl)ethanol with atom numbering.

Predicted Mass Spectrometry Fragmentation
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Caption: Predicted major fragmentation pathways for 1-(3-Hydroxyphenyl)ethanol.

Conclusion
This technical guide provides a robust, predicted spectroscopic profile for 1-(3-
Hydroxyphenyl)ethanol, a compound of significant interest in medicinal chemistry. By

synthesizing information from analogous structures and fundamental spectroscopic principles,

this document serves as a valuable resource for researchers in the absence of readily available

experimental data. The detailed interpretations and standardized protocols herein are intended

to facilitate the efficient and accurate characterization of this important synthetic intermediate.
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To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Hydroxyphenyl)ethanol: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028610#spectroscopic-data-of-1-3-hydroxyphenyl-
ethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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